molecular formula C12H22N4O B1492551 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine CAS No. 2098131-72-5

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Cat. No. B1492551
CAS RN: 2098131-72-5
M. Wt: 238.33 g/mol
InChI Key: VXPYSAYKASKIFM-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrimidine ring substituted with an aminoethoxy group at the 6-position and a butyl and two methyl groups attached to the nitrogen atoms .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid under standard conditions. Its solubility in water and other solvents would depend on the specific substituents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : Various studies have been conducted on the synthesis of pyrimidine derivatives, demonstrating their potential as building blocks in organic chemistry for further chemical transformations. For example, the synthesis of pyrimidin-derivatives through microwave-assisted cyclocondensation and their evaluation for insecticidal and antibacterial potential highlights the chemical versatility of pyrimidine structures (Deohate & Palaspagar, 2020). Additionally, reactions of N,N-dimethylpyrimidin with various reagents have been explored for the construction of complex molecules with potential applications in medicinal chemistry and materials science (Kowalewski et al., 1981).

Biological Applications

  • Antimicrobial and Insecticidal Activities : Pyrimidine derivatives have been evaluated for their biological activities, including antimicrobial and insecticidal effects. Research into pyrimidine linked pyrazole heterocyclics revealed their potential against certain pests and bacterial strains, underscoring the relevance of these compounds in developing new bioactive agents (Deohate & Palaspagar, 2020).

Materials Science

  • Polymer Science : The development of hyperbranched polyimides using aromatic polyimides showcases the application of pyrimidine derivatives in creating new materials with enhanced properties for gas separation and other industrial applications. These materials exhibit unique structural and functional attributes beneficial for various technological applications (Fang, Kita, & Okamoto, 2000).

Catalysis and Organic Transformations

  • Catalytic Applications : Pyrimidine and its derivatives have been employed as ligands in catalysis, facilitating selective reactions important in organic synthesis. Their utility in promoting specific transformations highlights the role of these compounds in advancing synthetic methodologies (Dieck & Dietrich, 1984).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s hard to predict the exact hazards associated with this compound .

Future Directions

Pyrimidine derivatives are a focus of research in medicinal chemistry due to their presence in many biologically active compounds. Future research might explore the potential biological activities of this specific compound .

properties

IUPAC Name

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-4-5-7-16(3)11-9-12(17-8-6-13)15-10(2)14-11/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPYSAYKASKIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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